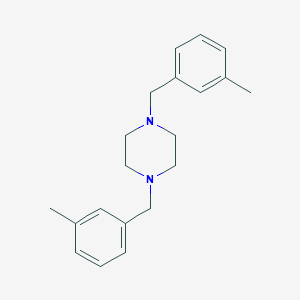

1,4-Bis(3-methylbenzyl) piperazine

Overview

Description

1,4-Bis(3-methylbenzyl) piperazine is a bis-substituted piperazine derivative featuring two 3-methylbenzyl groups attached to the piperazine ring. Piperazine derivatives are widely studied for their versatility in pharmaceuticals, polymers, and materials science due to their ability to accommodate diverse functional groups, which modulate solubility, reactivity, and biological activity .

Preparation Methods

Alkylation of Piperazine with 3-Methylbenzyl Halides

The most direct route to 1,4-bis(3-methylbenzyl) piperazine involves the double alkylation of piperazine using 3-methylbenzyl halides (e.g., chloride or bromide). This method leverages the nucleophilic nature of piperazine’s secondary amine groups, which react sequentially with alkylating agents under basic conditions.

Reaction Mechanism and Stoichiometry

Piperazine reacts with two equivalents of 3-methylbenzyl halide in the presence of a base, such as triethylamine or sodium hydroxide, to facilitate deprotonation and nucleophilic substitution. The reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the benzyl halide. A molar ratio of 1:2.2 (piperazine to 3-methylbenzyl chloride) is recommended to compensate for potential side reactions, such as over-alkylation or solvent interactions .

Optimized Synthetic Procedure

Example Protocol (Adapted from ):

-

Reagents: Piperazine (1.0 equiv, 0.1 mol), 3-methylbenzyl chloride (2.2 equiv, 0.22 mol), triethylamine (2.5 equiv, 0.25 mol), dichloromethane (300 mL).

-

Procedure:

-

Piperazine and triethylamine are dissolved in dichloromethane under nitrogen.

-

The solution is cooled to 0°C, and 3-methylbenzyl chloride is added dropwise over 1 hour.

-

The mixture is warmed to room temperature and stirred for 12–16 hours.

-

The organic layer is washed with water (3×100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Crude product is recrystallized from ethanol to yield this compound as a white crystalline solid.

-

Yield: 78–85% .

Purity: >95% (by HPLC).

Critical Parameters

-

Solvent Choice: Dichloromethane or chloroform ensures high solubility of both reactants and minimizes byproduct formation .

-

Base Selection: Triethylamine outperforms inorganic bases (e.g., NaOH) in suppressing quaternary ammonium salt formation .

-

Temperature Control: Slow addition at 0°C prevents exothermic side reactions.

Reductive Amination of Piperazine with 3-Methylbenzaldehyde

An alternative approach employs reductive amination, where piperazine reacts with 3-methylbenzaldehyde in the presence of a reducing agent. This method circumvents the need for alkyl halides but requires stringent control over reducing conditions.

Reaction Overview

Piperazine and 3-methylbenzaldehyde undergo condensation to form a Schiff base intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst are commonly used reductants.

Example Protocol (Adapted from ):

-

Reagents: Piperazine (1.0 equiv), 3-methylbenzaldehyde (2.2 equiv), NaBH3CN (2.5 equiv), methanol (200 mL).

-

Procedure:

-

Piperazine and 3-methylbenzaldehyde are dissolved in methanol.

-

NaBH3CN is added portionwise at 0°C, and the mixture is stirred for 24 hours.

-

The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried, concentrated, and purified via column chromatography (SiO2, hexane/ethyl acetate 4:1).

-

Yield: 65–72% .

Purity: 90–93% (by NMR).

Comparative Analysis of Synthetic Methods

| Parameter | Alkylation Method | Reductive Amination |

|---|---|---|

| Yield | 78–85% | 65–72% |

| Reaction Time | 12–16 hours | 24 hours |

| Byproducts | Quaternary salts | Imine oligomers |

| Purification | Recrystallization | Column chromatography |

| Scalability | High | Moderate |

Key Findings:

-

The alkylation route offers superior yields and scalability, making it preferable for industrial applications .

-

Reductive amination is advantageous for lab-scale synthesis where halide residues are problematic but suffers from lower efficiency .

Alternative Routes and Emerging Strategies

Mitsunobu Reaction

A less conventional method employs the Mitsunobu reaction to couple piperazine with 3-methylbenzyl alcohol using triphenylphosphine and diethyl azodicarboxylate (DEAD). While this approach avoids alkyl halides, it is cost-prohibitive for large-scale synthesis.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled the use of resin-bound piperazine for stepwise benzylation. This method facilitates parallel synthesis but remains niche due to high reagent costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methylbenzyl) piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Cancer Research: Studies suggest it might possess anti-cancer properties, although specific mechanisms and efficacy require further investigation.

Neurology Research: Its potential role in the nervous system, particularly its interaction with specific neurotransmitters, is being explored.

Drug Discovery: The compound is used in the synthesis of new pharmaceutical agents due to its versatile chemical structure.

Material Synthesis: It is employed in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 1,4-Bis(3-methylbenzyl) piperazine is not well-established. its structural similarity to meclizine suggests a potential for similar mechanisms. Meclizine acts as a histamine H1 receptor antagonist, blocking the effects of histamine, a molecule involved in allergic reactions and nausea. Whether this compound possesses similar antihistaminic or antiemetic properties remains unknown and requires further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following table and analysis compare 1,4-Bis(3-methylbenzyl) piperazine with key analogs, highlighting substituent effects on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of Bis-Substituted Piperazine Derivatives

† Calculated from C₂₀H₂₄N₂ (12×2 + 1×24 + 14×2).

‡ *Inferred from analogous alkylation reactions in .

Structural and Functional Insights

Substituent Effects on Bioactivity: Antimicrobial Activity: Thiadiazole-substituted piperazines (e.g., C₂₀H₁₆N₈O₄S₄, MW 428.4) exhibit broad-spectrum antimicrobial properties due to electron-withdrawing thiadiazole groups, which enhance interactions with microbial enzymes . The 3-methylbenzyl groups in the target compound may similarly improve lipophilicity, aiding membrane penetration. Antitumor Potential: Derivatives like 1,4-bis[3-(amino-dithiocarboxy)propionyl]piperazine show 90% inhibition of HL-60 leukemia cells at 10 µM, attributed to dithiocarbamate moieties inducing apoptosis . The methylbenzyl groups could synergize with aromatic interactions in DNA or protein targets.

Synthetic Methodologies :

- Green Chemistry : 1,4-Bis(methacryloyl)piperazine is synthesized solvent-free using maghnite clay catalysts (72% yield), emphasizing sustainability . Similar eco-friendly approaches may apply to the target compound.

- Microwave-Assisted Synthesis : N,N′-Bis(5-arylidene-4-oxo-thiazolin-2-yl)piperazines are prepared via microwave irradiation, reducing reaction times while retaining stereochemistry .

Material Science Applications: Polymer Templating: 1,4-Bis(3-aminopropyl)piperazine forms nanoparticles rapidly due to tertiary amines solvating metal complexes, critical for transgene delivery . Thermal Stability: 1,4-Bis(trimethylsilyl)piperazine demonstrates high thermal resilience (TGA up to 300°C), making it suitable for CVD coatings .

Pharmacological Mechanisms: Nootropic Activity: Acylated piperazines (e.g., DM235) enhance acetylcholine release in the brain, showing potency 1000× higher than piracetam . Lipophilic 3-methylbenzyl groups may improve blood-brain barrier penetration.

Key Contrasts and Trends

- Solubility: Bulky substituents like 9H-fluoren-9-ylmethyl reduce solubility (precipitate in DMF ), whereas hydrophilic groups (e.g., 3-aminopropyl) enhance aqueous compatibility .

- Reactivity : Electron-deficient substituents (e.g., thiadiazoles) favor nucleophilic reactions, while silyl groups (trimethylsilyl) enhance thermal stability .

- Biological Specificity: Antimalarial activity in 1,4-Bis(3-aminopropyl)piperazine correlates with β-hematin inhibition , whereas antitumor activity in bromopropionyl derivatives arises from dithiocarbamate-DNA interactions .

Biological Activity

Overview

1,4-Bis(3-methylbenzyl) piperazine is a chemical compound belonging to the piperazine family, characterized by its unique structure featuring two 3-methylbenzyl groups attached to a piperazine ring. Its molecular formula is , and it has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The general reaction can be summarized as follows:

This compound can be further converted into its dihydrochloride salt for enhanced stability and solubility in biological assays.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate cellular processes by binding to specific molecular targets, leading to effects such as:

- Inhibition of cell proliferation : Studies suggest that it may induce apoptosis in cancer cells through necroptosis pathways .

- Antimicrobial activity : Preliminary screening has shown potential efficacy against certain bacterial strains, although detailed studies are still required to confirm these findings .

Case Studies

- Anticancer Activity : In a preclinical study, this compound was tested for its antiproliferative effects on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in leukemia and breast cancer models. Flow cytometric analyses revealed that the compound induced apoptosis through activation of caspase pathways .

- Neuropharmacological Effects : Another study explored the neuropharmacological properties of piperazine derivatives, including this compound. It was found to interact with aminergic receptors, suggesting potential applications in treating neurological disorders .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar piperazine derivatives:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Two 3-methylbenzyl groups | Anticancer and antimicrobial activities |

| 1,4-Bis(4-methylbenzyl) piperazine | Two 4-methylbenzyl groups | Limited studies; potential neuroactivity |

| 1,4-Bis(2-methylbenzyl) piperazine | Two 2-methylbenzyl groups | Less explored; potential for modification |

| 1,4-Bis(3-chlorobenzyl) piperazine | Two 3-chlorobenzyl groups | Antimicrobial activity reported |

The presence and position of substituents on the benzene rings significantly influence the biological activity and pharmacological profiles of these compounds. For instance, the specific arrangement of methyl groups in this compound enhances its receptor binding affinity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,4-bis(3-methylbenzyl) piperazine?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting piperazine with substituted benzyl halides (e.g., 3-methylbenzyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like methanol or DMF. Characterization requires:

- Elemental analysis to confirm stoichiometry.

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify substituent positions and symmetry (e.g., singlet peaks for equivalent methyl groups).

- IR spectroscopy to identify NH stretching (if present) and aromatic C-H bonds.

- X-ray crystallography (if crystals are obtained) to resolve the 3D structure, as demonstrated for similar piperazine derivatives .

Q. How can researchers detect and quantify this compound as a pharmaceutical impurity?

Methodological Answer:

- Chromatographic methods :

- HPLC/UPLC with UV detection (λ ~254 nm) using reverse-phase C18 columns and acetonitrile/water gradients.

- LC-MS/MS for high sensitivity, particularly in complex matrices.

- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from drug formulations (e.g., Meclozine hydrochloride).

- Validation : Follow ICH guidelines for linearity, LOD/LOQ, and recovery rates .

Advanced Research Questions

Q. What computational approaches are used to predict the bioactivity of this compound derivatives?

Methodological Answer:

- Conformational analysis : Use semiempirical methods (e.g., AM1 in Spartan06) or DFT to identify low-energy conformers. Stability is critical for docking accuracy .

- Molecular docking :

- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor interaction studies.

- Target selection : DNA (PDB: 1BNA) or enzymes (e.g., DPP-IV) based on structural homology.

- Key parameters : Binding affinity (ΔG), hydrogen bonds, and π-alkyl interactions (e.g., -7.5 kcal/mol affinity observed for related piperazine-DNA complexes) .

- MD simulations : Validate docking poses over 100+ ns trajectories using GROMACS or AMBER.

Q. How do substituent positions (ortho, meta, para) on benzyl groups influence the biological activity of piperazine derivatives?

Methodological Answer:

- Experimental design :

- Synthesize derivatives with substituents at different positions (e.g., 2-chloro, 4-nitro).

- Test activity against targets (e.g., DPP-IV inhibition, antimicrobial assays).

- Findings :

- Electron-withdrawing groups (EWGs) enhance activity (e.g., 4-chloro in 1,4-bis(4-chlorophenylsulfonyl) piperazine showed higher DPP-IV inhibition than EDGs) .

- Meta-substitution often reduces binding due to steric hindrance, while ortho/para positions improve interactions (e.g., para-nitro groups in DNA-binding studies) .

Q. How can researchers resolve contradictions in activity data for piperazine derivatives across studies?

Methodological Answer:

- Data triangulation :

- Compare assay conditions (e.g., IC50 values under varying pH/temperature).

- Validate with orthogonal methods (e.g., enzymatic assays vs. cell-based viability tests).

- Structural validation : Ensure compound purity via NMR/HPLC and confirm stereochemistry (e.g., racemic mixtures vs. enantiopure forms).

- Meta-analysis : Identify trends across literature (e.g., consistent DPP-IV inhibition for sulfonamide derivatives vs. variable antioxidant results ).

Q. What protocols are recommended for evaluating the antioxidant potential of this compound?

Methodological Answer:

- DPPH radical scavenging assay :

- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺ using TPTZ reagent.

- Cell-based assays : Use ROS-sensitive dyes (e.g., DCFH-DA) in oxidative stress models.

Q. How can X-ray crystallography and NMR be integrated to resolve structural ambiguities in piperazine derivatives?

Methodological Answer:

- Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Refine structures using SHELX programs (e.g., SHELXL for small molecules) .

- NMR complementarity :

Tables for Key Data

| Property | Example Data | Source |

|---|---|---|

| DPP-IV IC50 (piperazine sulfonamide) | 1a: 0.12 µM, 1c: 0.15 µM | |

| DNA binding affinity (ΔG) | -7.5 kcal/mol (site 1), -7.4 kcal/mol (site 2) | |

| Antioxidant IC50 | 0.84 µM (DPPH assay) |

Properties

IUPAC Name |

1,4-bis[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANALMXREFYDTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625406-13-5 | |

| Record name | 1,4-Bis(3-methylbenzyl) piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(3-METHYLBENZYL) PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.